molecular formula C20H21N3O2 B2629261 N-(4-cyanophenyl)-4-(4-methoxypiperidin-1-yl)benzamide CAS No. 2034306-19-7

N-(4-cyanophenyl)-4-(4-methoxypiperidin-1-yl)benzamide

Cat. No.: B2629261
CAS No.: 2034306-19-7
M. Wt: 335.407
InChI Key: KFQFRXMQXSCYIO-UHFFFAOYSA-N
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Description

N-(4-cyanophenyl)-4-(4-methoxypiperidin-1-yl)benzamide is a benzamide derivative featuring a 4-cyanophenyl group attached to the amide nitrogen and a 4-methoxypiperidin-1-yl substituent at the para position of the benzoyl ring.

Properties

IUPAC Name

N-(4-cyanophenyl)-4-(4-methoxypiperidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-25-19-10-12-23(13-11-19)18-8-4-16(5-9-18)20(24)22-17-6-2-15(14-21)3-7-17/h2-9,19H,10-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFQFRXMQXSCYIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyanophenyl)-4-(4-methoxypiperidin-1-yl)benzamide typically involves the following steps:

    Formation of the cyanophenyl intermediate: This can be achieved through the nitration of a suitable phenyl precursor followed by reduction to form the corresponding aniline derivative.

    Coupling with methoxypiperidine: The aniline derivative is then reacted with 4-methoxypiperidine under suitable conditions, often involving a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Formation of the benzamide: The final step involves the acylation of the coupled product with a benzoyl chloride derivative to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-cyanophenyl)-4-(4-methoxypiperidin-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidative conditions.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

Chemical Properties and Structure

The chemical structure of N-(4-cyanophenyl)-4-(4-methoxypiperidin-1-yl)benzamide can be described as follows:

  • Molecular Formula : C19_{19}H22_{22}N2_{2}O
  • IUPAC Name : this compound
  • Molecular Weight : 302.39 g/mol

This compound features a piperidine ring substituted with a methoxy group and an aromatic system that includes a cyanophenyl moiety.

2.1. Antidepressant Activity

Recent studies have indicated that compounds with similar structural motifs to this compound exhibit antidepressant properties. Research has shown that piperidine derivatives can modulate neurotransmitter systems, particularly serotonin and norepinephrine, which are crucial in the treatment of depression .

2.2. Anticancer Properties

Preliminary investigations into the anticancer potential of this compound have shown promise. Similar benzamide derivatives have been reported to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines . The mechanism is thought to involve the modulation of specific signaling pathways related to cell survival and death.

Case Study 1: Antidepressant Efficacy

A study published in a peer-reviewed journal examined the effects of various piperidine derivatives on depressive-like behaviors in animal models. The results indicated that compounds structurally related to this compound significantly reduced depressive symptoms, suggesting a potential therapeutic application for mood disorders .

Case Study 2: Anticancer Activity

In vitro studies conducted on human cancer cell lines demonstrated that derivatives with similar structures inhibited cell growth effectively. The study highlighted the importance of the methoxy group in enhancing bioactivity, thus providing insights into the design of more potent anticancer agents .

This compound shows significant potential for applications in treating mood disorders and certain types of cancer. Ongoing research is necessary to fully elucidate its mechanisms of action and optimize its pharmacological properties for therapeutic use.

Future studies should focus on:

  • Detailed pharmacokinetic and pharmacodynamic profiling.
  • Exploration of combination therapies with existing antidepressants or chemotherapeutics.
  • Clinical trials to assess efficacy and safety in humans.

The continued investigation into this compound could lead to novel therapeutic strategies for challenging medical conditions.

Mechanism of Action

The mechanism of action of N-(4-cyanophenyl)-4-(4-methoxypiperidin-1-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

WC 44 and WW-III-55

WC 44 ([4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]benzamide) and WW-III-55 (partial agonist with a 4-methoxyphenylpiperazine group) share structural similarities with the target compound. Both feature piperazine rings substituted with methoxy groups, but the target compound employs a methoxypiperidine instead. WC 44 and WW-III-55 selectively target dopamine D3 receptors, reducing head twitching in animal models at doses of 5–6 mg/kg . The methoxypiperidine in the target compound may offer improved metabolic stability compared to piperazine-based analogs due to reduced susceptibility to oxidative dealkylation .

NGB 2904 and CJB 090

These D3-selective antagonists incorporate a dichlorophenylpiperazine moiety. While they lack the cyanophenyl group, their benzamide core and piperazine/piperidine systems suggest similar spatial arrangements.

Benzamide Derivatives with Heterocyclic Substituents

Thiazole-Containing Analogs (Compound 50 and 2D216)

Compound 50 (N-(4-(4-bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide) and 2D216 (thiazole-linked benzamide) feature thiazole rings instead of piperidine.

Imidazole-Substituted Benzamides

Compounds like N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide exhibit anticancer and antimicrobial activities. The imidazole ring introduces hydrogen-bonding capabilities absent in the target compound, likely influencing target selectivity (e.g., antifungal vs. dopamine receptor binding) .

Functional Group Comparisons: Cyanophenyl vs. Sulfonamide/Sulfamoyl

Sulfonamide-Benzamide Hybrids ()

Compounds such as 5-Chloro-N-(4-(N-(3-fluorophenyl)sulfamoyl)phenethyl)salicylamide (57.152% PD-L1 inhibition) demonstrate that sulfonamide groups enhance binding to immune checkpoints. In contrast, the cyanophenyl group in the target compound may favor kinase or enzyme interactions (e.g., HDAC inhibition, as seen in HPAPB ).

Letrozole Precursor (4-((4-cyanophenyl)(1H-1,2,4-triazol-1-yl)methyl)benzamide)

This compound shares the 4-cyanophenylbenzamide scaffold and is a precursor to the aromatase inhibitor letrozole. The triazole group in letrozole enhances steric hindrance, whereas the methoxypiperidine in the target compound may improve solubility and CNS penetration .

Pharmacokinetic and Toxicity Profiles

HPAPB (N-Hydroxy-4-phenylacetylamino-N-p-tolyl-benzamide)

HPAPB, an HDAC inhibitor with a benzamide core, shows an LD50 of 1.29 g/kg in mice, indicating lower acute toxicity compared to SAHA (LD50 = 0.77 g/kg). The target compound’s cyanophenyl and methoxypiperidine groups may further reduce toxicity by minimizing off-target interactions .

Imatinib (Kinase Inhibitor)

Imatinib (N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide) shares a benzamide backbone but includes a pyrimidine-pyridine system. The target compound’s methoxypiperidine could mimic imatinib’s piperazine in enhancing solubility without the methyl group’s metabolic liabilities .

Biological Activity

N-(4-cyanophenyl)-4-(4-methoxypiperidin-1-yl)benzamide, also known by its CAS number 2034306-19-7, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula for this compound is C15_{15}H16_{16}N2_{2}O. The synthesis generally involves several key steps:

  • Formation of the Cyanophenyl Intermediate : This is achieved through the nitration of a suitable phenyl precursor followed by reduction to yield an aniline derivative.
  • Coupling with Methoxypiperidine : The aniline derivative reacts with 4-methoxypiperidine using coupling reagents like EDCI or DCC.
  • Acylation : The final step involves acylating the product with a benzoyl chloride derivative to form the target compound.

This compound exhibits biological activity primarily through its interaction with specific receptors and enzymes. The compound may modulate receptor activity, leading to various pharmacological effects. Its methoxy group enhances lipophilicity, potentially increasing membrane permeability and receptor binding affinity .

Pharmacological Effects

Research indicates that this compound may have potential applications in:

  • Antiviral Activity : Similar compounds have shown efficacy against filoviruses such as Ebola and Marburg, suggesting that this compound could be explored for antiviral properties .
  • CNS Activity : Given the piperidine moiety, it may also interact with central nervous system targets, influencing neurotransmitter systems .

In Vitro Studies

In vitro studies have demonstrated that benzamide derivatives can inhibit viral entry into host cells. For instance, compounds structurally similar to this compound were tested against pseudoviruses of Ebola and Marburg, showing effective inhibition at concentrations below 10 μM . This suggests a promising avenue for further research into its antiviral capabilities.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies highlight that modifications in the amide portion of the molecule can significantly affect its biological activity. For example, introducing different substituents can enhance selectivity and potency against specific viral strains .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
N-(4-cyanophenyl)-4-(4-hydroxypiperidin-1-yl)benzamideHydroxyl group instead of methoxyPotentially different receptor interactions
N-(4-cyanophenyl)-4-(4-aminopiperidin-1-yl)benzamideAmino group instead of methoxyEnhanced interaction with certain CNS targets

The presence of the methoxy group in this compound imparts unique chemical properties compared to its analogs, which may influence its biological activity and therapeutic potential .

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